molecular formula C₁₃H₈N₄Na₂O₁₀S₂ B1140546 2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone Disodium Salt CAS No. 161617-43-2

2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone Disodium Salt

Cat. No.: B1140546
CAS No.: 161617-43-2
M. Wt: 490.33
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt typically involves the reaction of 2,4-disulfobenzaldehyde with 2’,4’-dinitrophenylhydrazine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as crystallization or chromatography to ensure it meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted benzaldehyde derivatives .

Mechanism of Action

The mechanism of action of 2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in enzyme assays and industrial processes make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

disodium;4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O10S2.2Na/c18-16(19)9-2-4-11(12(5-9)17(20)21)15-14-7-8-1-3-10(28(22,23)24)6-13(8)29(25,26)27;;/h1-7,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b14-7+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBGXZPLBAHPIL-MOEKMLTRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.